molecular formula C13H13NO3 B14808190 Ethyl 6-methoxyquinoline-2-carboxylate

Ethyl 6-methoxyquinoline-2-carboxylate

Cat. No.: B14808190
M. Wt: 231.25 g/mol
InChI Key: QQOJKMRPXIXCAK-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO3. It is an ester derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methoxyquinoline-2-carboxylate typically involves the reaction of 6-methoxyquinoline-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and greener catalysts to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are also explored to improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,6-dicarboxylic acid, while reduction can produce 6-methoxyquinoline-2-carbinol .

Mechanism of Action

The mechanism of action of ethyl 6-methoxyquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can also interact with enzymes and receptors involved in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

  • Ethyl 2-methylquinoline-6-carboxylate
  • Ethyl 6-bromoquinoline-2-carboxylate
  • Ethyl 6-chloroquinoline-2-carboxylate

Comparison: Ethyl 6-methoxyquinoline-2-carboxylate is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 6-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)12-6-4-9-8-10(16-2)5-7-11(9)14-12/h4-8H,3H2,1-2H3

InChI Key

QQOJKMRPXIXCAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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